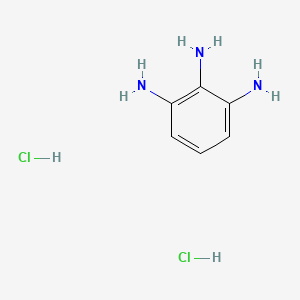

1,2,3-Triaminobenzene dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,2,3-triamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,7-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQUVUJRKOASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66046-54-6 | |

| Record name | 1,2,3-Triaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066046546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Triaminobenzene dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3YR4PD34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 1,2,3 Triaminobenzene Dihydrochloride

Precursor Synthesis Strategies for Triaminobenzenes

The most common precursors for triaminobenzenes are their trinitrobenzene analogues. The core of the synthesis lies in the effective reduction of the three nitro groups to amino groups.

Reduction of Nitrobenzene (B124822) Derivatives

The reduction of 1,2,3-trinitrobenzene (B1208184) is the most direct pathway to 1,2,3-triaminobenzene. This transformation can be accomplished through several methods, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and often high yields. up.pt Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net The process involves the reaction of the nitro compound with hydrogen gas in the presence of the catalyst.

The hydrogenation of trinitroaromatics to their corresponding triamines can be a complex process, potentially involving the formation of various intermediates. researchgate.netmdpi.com Studies on the hydrogenation of 1,3,5-trinitrobenzene (B165232) have shown that the reaction conditions, such as temperature, pressure, and catalyst type, significantly influence the yield and selectivity towards the desired triamine. mdpi.comresearchgate.net For instance, the hydrogenation of 2,4,6-trinitrobenzoic acid over a Pd/C catalyst in an aqueous phase has been reported to yield triaminobenzene. mdpi.com While specific data for 1,2,3-trinitrobenzene is less common in readily available literature, the general principles apply. The reaction is typically carried out in a solvent such as ethanol (B145695) or water under a hydrogen atmosphere. up.ptresearchgate.net

| Catalyst System | Substrate | Pressure (H₂) | Temperature | Solvent | Yield | Reference |

| Pd/C | 2,4,6-Trinitrobenzoic Acid | 5 bar | 50-70 °C | Water/Acetic Anhydride | Complete Hydrogenation | researchgate.net |

| Copper-based | 1,3,5-Trinitrobenzene | 1.3 MPa | 170 °C | Organic Solvent | up to 82% | mdpi.com |

| Pd/Al₂O₃ | Nitrobenzene | 1.5-22 bar | 100-300 °C | Liquid Phase | High Selectivity | up.pt |

This table presents data for related trinitrobenzene compounds to illustrate typical conditions for catalytic hydrogenation.

Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing metal-based reducing agents in acidic media or hydrazine (B178648) hydrate (B1144303).

Tin(II) Chloride: The reduction of nitroarenes using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method. vaia.comsarthaks.com The reaction proceeds through the transfer of electrons from the tin(II) ion, which is oxidized to tin(IV), to the nitro groups. The mechanism involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. sarthaks.comstackexchange.com This method is generally carried out by refluxing the nitro compound with an excess of SnCl₂ in an acidic solution. vaia.com The resulting amine is often obtained as a hydrochloride salt.

A general procedure involves dissolving the nitroaromatic compound in a suitable solvent and adding a solution of tin(II) chloride in concentrated hydrochloric acid. vaia.com The mixture is then heated to drive the reaction to completion.

Hydrazine Hydrate: Hydrazine hydrate (N₂H₄·H₂O) is another powerful reducing agent for nitro compounds, often used in the presence of a catalyst such as iron(III) chloride and activated charcoal. vaia.com This method can allow for the successive and selective reduction of nitro groups in polynitroarenes by controlling the reaction temperature. vaia.com While specific procedural details for the complete reduction of 1,2,3-trinitrobenzene to 1,2,3-triaminobenzene are not extensively detailed in the provided sources, the general approach involves reacting the nitro compound with hydrazine hydrate in a suitable solvent with a catalytic system.

| Reducing Agent | Catalyst/Co-reagent | Substrate | Key Aspect | Reference |

| Tin(II) Chloride | Hydrochloric Acid | Nitrobenzene | Stepwise reduction via nitroso and hydroxylamino intermediates. | sarthaks.comstackexchange.com |

| Hydrazine Hydrate | Iron Chloride/Charcoal | 1,3,5-Trinitrobenzene | Successive and selective reduction is possible. | vaia.com |

Ammonolysis Reactions

Ammonolysis involves the displacement of a leaving group, such as a halogen, with an amino group from ammonia (B1221849). researchgate.net While direct ammonolysis of a suitably substituted benzene (B151609) ring could theoretically yield a triaminobenzene, this is often a challenging transformation. For instance, the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been achieved through the ammonolysis of 1,3,5-trichloro-2,4,6-trinitrobenzene. doubtnut.comresearchgate.net A patent describes the preparation of 1,3,5-triaminobenzene from 3,5-diaminochlorobenzene in the presence of ammonia and copper salts at high temperatures and pressures. google.com However, this method is not directly applicable to the synthesis of the 1,2,3-isomer and highlights the often harsh conditions required for aromatic ammonolysis. The synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde has been reported via nucleophilic aromatic substitution of bromine atoms with anhydrous ammonia. researchgate.net

Other Amination Pathways

Other strategies for introducing amino groups onto an aromatic ring exist, though they are less commonly employed for the synthesis of simple triaminobenzenes. One such method involves the Curtius rearrangement of a corresponding triacyl azide. A patent describes the synthesis of 1,3,5-triaminobenzene starting from trimesic acid, which is converted to an intermediate that undergoes rearrangement. sarthaks.com This multi-step process, while avoiding the handling of highly explosive trinitro precursors, is more complex.

Formation and Purification of the Dihydrochloride (B599025) Salt

Once the free base, 1,2,3-triaminobenzene, is synthesized, it is typically converted to a more stable salt form for storage and handling. The dihydrochloride salt is a common choice.

The formation of the dihydrochloride salt is generally achieved by treating a solution of the 1,2,3-triaminobenzene free base with an excess of hydrochloric acid. For example, in the synthesis of the isomeric 1,3,5-triaminobenzene, the intermediate is placed in a mixed solution of ethanol and concentrated hydrochloric acid to yield the hydrochloride salt. sarthaks.com Similarly, for 1,2,4-triaminobenzene, the hydrogenation product in solution is treated with concentrated hydrochloric acid, cooled, and filtered to obtain the hydrochloride salt. chemicalbook.com

Acidification Techniques

The formation of the dihydrochloride salt is a critical step in the synthesis of 1,2,3-triaminobenzene, enhancing its stability and facilitating its isolation. This is typically achieved by treating the free amine with a hydrochloric acid solution.

One common method involves the deprotection of a protected amine precursor, such as 1,3,5-tri-Boc-aminobenzene, using a mixture of ethanol and concentrated hydrochloric acid. mdpi.com In this process, the Boc (tert-butoxycarbonyl) protecting groups are cleaved under acidic conditions, and the resulting triamine is immediately protonated to form the dihydrochloride salt. The choice of a strong acid like hydrochloric acid ensures complete protonation of the highly basic amine groups. libretexts.org

Another approach involves the precipitation of the triamine from a reaction mixture using an acidic solution. For instance, after a synthesis reaction, the crude product can be precipitated by the addition of a solution of hydrochloric acid. The use of an ethanolic solution of hydrochloric acid is common, as the resulting dihydrochloride salt is often less soluble in this medium, facilitating its precipitation and separation. researchgate.net

While hydrochloric acid is the standard for producing the dihydrochloride salt, other acids can also be used for protonation and stabilization. For example, acetic acid has been employed to precipitate and stabilize similar triamino compounds. dtic.mil The use of a weaker acid like acetic acid can offer a milder alternative, potentially reducing the formation of by-products that might occur under strongly acidic conditions. dtic.mil However, for the specific formation of the dihydrochloride salt, hydrochloric acid remains the reagent of choice due to the direct incorporation of the chloride counter-ion. nih.gov The stability of triaminobenzenes in different acidic media is a key consideration, as some protonated forms can be more stable than others. sci-hub.seacs.org

Table 1: Comparison of Acidification Agents

| Acid | Concentration/Solvent | Application | Observations |

| Concentrated Hydrochloric Acid | Mixed with ethanol | Deprotection and salt formation | Effective for cleaving Boc groups and precipitating the dihydrochloride salt. mdpi.com |

| 1 M Acetic Acid | Aqueous solution | Precipitation and stabilization | Provides a milder alternative to strong acids, enhancing the stability of the free amine. dtic.mil |

| Hydrochloric Acid | General use | Salt formation | Standard reagent for producing hydrochloride salts of amines. libretexts.org |

| Sulfuric Acid | Concentrated | Salt formation for related compounds | Used to form sulfate (B86663) salts of triaminobenzene homologues, which can aid in isolation. nih.gov |

Crystallization and Isolation Procedures

The purification of 1,2,3-triaminobenzene dihydrochloride is crucial to obtain a high-purity product. Crystallization and specific isolation techniques are employed, taking into account the compound's potential sensitivity to air.

A common purification method is recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. mt.com For amine hydrochlorides, which are salts, polar solvents are often required. However, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed solvent system can be effective. libretexts.org A typical approach involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then gradually adding a "poor" solvent (in which it is less soluble) until turbidity is observed. libretexts.org For aromatic polyamine hydrochlorides, solvent mixtures such as toluene/hexane (B92381) have been used for recrystallization. google.com Another strategy for purifying amine salts is to wash the crude solid with solvents in which the desired salt is insoluble but the impurities are soluble. For instance, washing with ethyl acetate (B1210297) and hexane has been shown to improve the purity of hydrochloride salts. researchgate.net

Given that aromatic amines can be sensitive to air and light, isolation procedures may need to be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. researchgate.net Techniques such as Schlenk line filtration can be used to handle air-sensitive solids. dtic.mil After precipitation or crystallization, the solid product is typically collected by vacuum filtration, washed with a suitable solvent to remove residual impurities and the mother liquor, and then dried under vacuum. dtic.mil For instance, a procedure for a related triamino compound involves precipitation in 1 M acetic acid, collection by vacuum filtration, and washing with ethanol and dichloromethane (B109758) to remove trace water and organic residues. dtic.mil

Table 2: Crystallization and Isolation Parameters

| Step | Method/Solvent | Purpose |

| Precipitation | 1 M Acetic Acid | Induce precipitation and stabilize the amine. dtic.mil |

| Washing | Ethanol, Dichloromethane | Remove residual acid, water, and by-products. dtic.mil |

| Recrystallization | Toluene/Hexane | Purification of the final product. google.com |

| Isolation | Vacuum Filtration | Collection of the solid product. dtic.mil |

| Drying | Vacuum | Removal of residual solvents. dtic.mil |

Green Chemistry Approaches in 1,2,3-Triaminobenzene Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of 1,2,3-triaminobenzene synthesis, this often involves the use of safer reagents, milder reaction conditions, and processes that generate less waste.

A key green approach is the catalytic hydrogenation of 1,2,3-trinitrobenzene. science-revision.co.uk This method avoids the use of stoichiometric, often hazardous, reducing agents like tin in hydrochloric acid, which was used in older synthetic routes. google.com Catalytic hydrogenation typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas as the reductant. science-revision.co.uk This reaction can often be performed under milder conditions of temperature and pressure compared to some traditional methods. libretexts.org

The choice of solvent is another important aspect of green chemistry. While many organic solvents are effective, their environmental impact is a concern. Research into the use of more environmentally friendly solvents, such as water or bio-derived solvents, is an active area. researchgate.net For example, the synthesis of other amines has been successfully demonstrated in greener solvents like supercritical carbon dioxide and deep eutectic solvents. rsc.org

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. greenchemistry-toolkit.org Two common metrics are Atom Economy (AE) and the Environmental Factor (E-factor). Atom economy calculates the proportion of reactant atoms that are incorporated into the final product, while the E-factor measures the amount of waste generated per unit of product. igitsarang.ac.in A higher atom economy and a lower E-factor indicate a greener process. For instance, the catalytic hydrogenation of 1,2,3-trinitrobenzene to 1,2,3-triaminobenzene has a high theoretical atom economy, as the main by-product is water. In contrast, routes involving protecting groups and multiple steps will generally have lower atom economies and higher E-factors. scranton.edu

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis Route

| Metric | Formula | Ideal Value | Significance |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation. scranton.edu |

| E-factor | Total waste (kg) / Product (kg) | 0 | Indicates the amount of waste produced. igitsarang.ac.in |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Accounts for yield and stoichiometry. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Considers all materials used, including solvents. greenchemistry-toolkit.org |

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges. For the synthesis of 1,2,3-triaminobenzene dihydrochloride, particularly through catalytic hydrogenation, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

One of the primary challenges in scaling up hydrogenation reactions is managing the heat generated (exothermicity). In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Inadequate heat control can lead to temperature spikes, which may result in side reactions, product degradation, or even runaway reactions. Therefore, efficient cooling systems and careful control of reaction parameters are essential for industrial-scale hydrogenation.

Mass transfer limitations also become more significant at a larger scale. In a three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen), efficient mixing is crucial to ensure that hydrogen is readily available at the catalyst surface. Poor mass transfer can lead to slower reaction rates and reduced efficiency. The design of the reactor, including the type of agitator and baffling, plays a critical role in overcoming these limitations.

Furthermore, some synthetic routes to triaminobenzenes involve hazardous reagents or intermediates, such as explosive nitro compounds or high-pressure conditions, which are not suitable for large-scale industrial production due to safety concerns and the need for specialized, high-cost equipment. google.com Therefore, synthetic routes that utilize safer reagents and operate under milder conditions are preferred for industrial applications. google.com Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in modern chemical manufacturing. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,2,3 Triaminobenzene Dihydrochloride

Condensation Reactions

Condensation reactions are fundamental to the chemical transformations of 1,2,3-triaminobenzene dihydrochloride (B599025). These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The presence of three primary amine groups provides multiple sites for such reactions, leading to the formation of imines and, more significantly, serving as the initial step for various cyclization pathways.

Formation of Schiff Bases and Related Imines

The primary amino groups of 1,2,3-triaminobenzene dihydrochloride readily undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction is a classic method for forming carbon-nitrogen double bonds (-C=N-). dtic.mil The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. Given the three amino groups in 1,2,3-triaminobenzene, mono-, di-, or tri-Schiff bases can potentially be formed depending on the stoichiometry and reaction conditions. For instance, reaction with an aldehyde (R-CHO) would lead to the formation of an imine linkage. pku.edu.cn While the reaction can occur with all three amino groups, the 1,2- (or ortho) relationship of two of the amines often facilitates subsequent cyclization reactions, which can compete with simple Schiff base formation.

A related transformation involves the reaction with derivatives of 1,3-dicarbonyl compounds. tcichemicals.comnih.gov These substrates, which exist in equilibrium with their enol tautomers, can react with amines to form enamines, which are stabilized by an intramolecular hydrogen bond.

Cyclization Reactions Leading to Heterocyclic Systems

The most significant aspect of the reactivity of 1,2,3-triaminobenzene dihydrochloride is its use as a building block for heterocyclic synthesis. The ortho-diamine functionality (amino groups at C1 and C2) is particularly reactive and drives the formation of various fused five-, six-, and seven-membered rings.

The reaction of 1,2-diamines with carbonyl compounds is a well-established route to benzodiazepines and quinoxalines. 1,2,3-Triaminobenzene, possessing the requisite 1,2-diamine moiety, serves as a precursor to amino-substituted versions of these important heterocyclic systems.

Benzodiazepines: The condensation of o-phenylenediamine (B120857) with two equivalents of a ketone, such as acetone, leads to the formation of a 1,5-benzodiazepine ring. nih.govmdpi.comresearchgate.net The reaction involves the initial formation of imine intermediates which then undergo an intramolecular cyclization. In the case of 1,2,3-triaminobenzene, this reaction would yield an amino-substituted 1,5-benzodiazepine. Multi-component reactions involving an o-phenylenediamine, an aldehyde, and a β-dicarbonyl compound also provide an efficient route to functionalized benzodiazepine (B76468) derivatives. rsc.org

Quinoxalines: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone). nih.govchim.it This reaction is often referred to as the Phillips-Beirut reaction. The reaction is typically acid-catalyzed and proceeds in high yield. organic-chemistry.org Using 1,2,3-triaminobenzene dihydrochloride in place of o-phenylenediamine would result in the formation of an amino-quinoxaline. A wide variety of catalysts, including nickel complexes and heteropolyoxometalates, have been developed to facilitate this transformation under mild conditions. nih.govorganic-chemistry.org Furthermore, quinoxalines can be synthesized from o-phenylenediamines and other substrates like α-hydroxyketones or diols through borrowing hydrogen catalysis. researchgate.netrsc.org

Table 1: Synthesis of Benzodiazepines and Quinoxalines from Diamines

| Starting Diamine | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |

| o-Phenylenediamine | Acetone | 1,5-Benzodiazepine | Microwave irradiation or conventional heating | nih.gov, mdpi.com |

| o-Phenylenediamine | β-Diketones, Aldehydes | Functionalized Benzodiazepine | γ-Fe₂O₃@SiO₂/CeCl₃ | rsc.org |

| o-Phenylenediamine | 1,2-Dicarbonyl compounds | Quinoxaline (B1680401) | Acid catalysis, various metal catalysts | organic-chemistry.org, nih.gov |

| o-Phenylenediamine | 1,2-Diols | 1,2,3,4-Tetrahydroquinoxaline | Mn(I) complex | researchgate.net |

The vicinal amino groups of 1,2,3-triaminobenzene are ideal for forming fused five-membered heterocycles containing two heteroatoms, such as selenadiazoles and thiadiazoles.

Selenadiazoles: The synthesis of 2,1,3-benzoselenadiazoles can be achieved by the reaction of an o-phenylenediamine with a selenium-containing reagent. A well-documented procedure involves the cyclization of 1,2,4-triaminobenzene dihydrochloride (an isomer of the title compound) with selenium dioxide in an aqueous solution to yield 5-amino-2,1,3-benzoselenadiazole in high yield. semanticscholar.orgresearchgate.net By analogy, the reaction of 1,2,3-triaminobenzene dihydrochloride with selenium dioxide is the established route to 4-amino-2,1,3-benzoselenadiazole. These compounds are themselves useful intermediates for further chemical synthesis. researchgate.net

Thiadiazoles: The synthesis of 1,2,3-benzothiadiazoles can be achieved through diazotization of aminobenzothiazoles, which ultimately derive from ortho-amino thiophenols. rsc.org A more direct route analogous to the selenadiazole synthesis involves the reaction of the o-diamine with a sulfur-transfer reagent. For example, reaction with thionyl chloride or sulfur monochloride can be used to construct the 1,2,5-thiadiazole (B1195012) ring, while reaction with nitrous acid followed by a sulfur source can yield the 1,2,3-thiadiazole (B1210528) system. The product from 1,2,3-triaminobenzene would be an amino-substituted benzothiadiazole. rsc.org

Table 2: Synthesis of Fused Selenadiazoles and Thiadiazoles

| Starting Material | Reagent(s) | Product | Reference(s) |

| 1,2,4-Triaminobenzene dihydrochloride | Selenium dioxide (SeO₂) | 5-Amino-2,1,3-benzoselenadiazole | semanticscholar.org, researchgate.net |

| 1,2,3-Triaminobenzene dihydrochloride (expected) | Selenium dioxide (SeO₂) | 4-Amino-2,1,3-benzoselenadiazole | (by analogy) |

| 5- and 6-Aminobenzothiazoles | Nitrous acid, Hydrolysis | Hydroxy-1,2,3-benzothiadiazoles | rsc.org |

The formation of a fused 1,2,3-triazole ring, creating a benzotriazole (B28993) system, is a characteristic reaction of o-phenylenediamines. The reaction of 1,2,3-triaminobenzene with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), leads to the formation of 4-aminobenzotriazole. The mechanism involves the diazotization of one of the amino groups, followed by an intramolecular cyclization where the adjacent amino group attacks the diazonium salt, closing the five-membered triazole ring. wikipedia.org

Substituted 1,2,3-triazoles can also be synthesized through 1,3-dipolar cycloaddition reactions between azides and alkynes (Huisgen cycloaddition), a cornerstone of click chemistry. nih.govfrontiersin.orgnih.govorganic-chemistry.orgmdpi.com While this is the most common method for forming the triazole ring, the direct cyclization of o-diamines is the preferred route for benzotriazole synthesis. More complex triazole-fused systems, such as nih.govmdpi.comresearchgate.nettriazolo[1,5-a]quinolines, can be prepared through sequential cycloaddition and condensation reactions starting from substituted phenyl azides and 1,3-dicarbonyl compounds. researchgate.net

Annulation refers to the building of a new ring onto an existing one. Beyond the common heterocycles described above, 1,2,3-triaminobenzene can participate in other, more complex annulation reactions. For example, during the synthesis of quinoxaline C-nucleosides from the reaction of 1,2-diamino-4-chlorobenzene with a complex pyranone derivative, a side-product, 7-chloropyrrolo[1,2-a]quinoxaline, was formed. rsc.org This indicates that under certain conditions, the initial quinoxaline product can undergo further reactions, such as condensation with a side-chain carbonyl group, to build additional fused rings. These reactions highlight the potential of 1,2,3-triaminobenzene as a scaffold for constructing polycyclic heterocyclic systems.

Acylation and Amidation Reactions

The presence of three proximate amino groups on the benzene (B151609) ring makes 1,2,3-triaminobenzene a highly reactive substrate for acylation and amidation reactions. These transformations are fundamental in modifying the electronic properties of the molecule and in preparing monomers for polymerization.

Acylation of aromatic amines is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk For 1,2,3-triaminobenzene dihydrochloride, the reaction would likely involve neutralization of the hydrochloride salt to free the amine groups, followed by reaction with the acylating agent. A catalyst, such as aluminum chloride for Friedel-Crafts acylation, or a base to scavenge the liberated acid (e.g., HCl), is often employed. chemguide.co.ukgoogle.com The reaction converts the highly activating amino groups into less activating and more sterically hindered amido groups, which can be a crucial step for controlling subsequent reactions.

Amidation, particularly for the synthesis of polyamides, involves the reaction of the triamine with dicarboxylic acids or their derivatives. youtube.com The direct condensation with dicarboxylic acids often requires high temperatures or the use of coupling agents to facilitate the removal of water. nih.gov A more common laboratory and industrial approach is the use of diacid chlorides, which react readily with amines at lower temperatures to form the amide bond and hydrochloric acid, which must be neutralized. researchgate.net This process, known as polycondensation, can lead to the formation of aromatic polyamides (aramids), which are known for their high thermal stability and mechanical strength. ntu.edu.tw The trifunctionality of 1,2,3-triaminobenzene allows for the formation of branched or cross-linked polyamide structures.

The reactivity of the amine groups can be influenced by their basicity. Aromatic amines are generally less basic than aliphatic amines, and this basicity is further modified by substituents on the ring. The introduction of an amide fragment can also alter the three-dimensional structure and binding properties of the resulting molecules. nih.gov

Polymerization Mechanisms

1,2,3-Triaminobenzene dihydrochloride is a key monomer in the synthesis of advanced polymers due to its three reactive amine functionalities, which enable the formation of complex, network, and high-performance polymers.

Polycondensation Reactions for Cross-linked Structures

The trifunctional nature of 1,2,3-triaminobenzene is ideal for creating cross-linked polymer networks. When reacted with bifunctional or higher-functionality co-monomers, such as diacid chlorides or dianhydrides, it can form a three-dimensional polymer structure. This cross-linking imparts high thermal stability, rigidity, and solvent resistance to the resulting material.

For instance, the reaction with a diacid chloride would lead to a cross-linked polyamide. Similarly, reaction with a dialdehyde (B1249045) would result in a cross-linked poly(imine) network through the formation of Schiff base linkages. Such network polymers, like poly(1,3,5-triaminobenzene), are noted for being electron-rich. acs.org The spontaneous reaction of similar monomers, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, can lead to the formation of an imine-based, cross-linked polymer. dtic.mil The density of cross-linking and the resulting material properties can be tailored by controlling the stoichiometry of the monomers.

Polymerization with Specific Monomers

1,2,3-Triaminobenzene can be polymerized with various specific monomers to create linear, branched, or cross-linked polymers with tailored properties. Two common classes of co-monomers are aromatic dianhydrides and aromatic dicarboxylic acids (or their diacid chloride derivatives).

Polymerization with Dianhydrides: The reaction of aromatic diamines with tetracarboxylic dianhydrides is a standard method for synthesizing polyimides, a class of high-performance polymers known for their exceptional thermal stability. nih.govpsu.edu The process typically occurs in two steps: first, the formation of a soluble poly(amic acid) intermediate at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures or using chemical dehydrating agents to form the final polyimide. ntu.edu.twpsu.edu A NASA technical report describes the polymerization of the isomeric 1,2,4-triaminobenzene (TRAB) with pyromellitic dianhydride (PMDA). nasa.gov Given the similar reactivity, 1,2,3-triaminobenzene would react with dianhydrides like PMDA to form a poly(amic acid) which, upon curing, would yield a highly cross-linked polyimide structure. The basicity of the diamine and the electrophilicity of the dianhydride are key factors in the polymerization rate. psu.eduvt.edu

| Dianhydride Monomer | Resulting Polymer Type | Key Properties |

| Pyromellitic dianhydride (PMDA) | Cross-linked Polyimide | High thermal stability, chemical resistance |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Cross-linked Polyimide | Improved solubility in some cases |

Polymerization with Dicarboxylic Acids/Diacid Chlorides: As discussed in section 3.2, the polycondensation of 1,2,3-triaminobenzene with dicarboxylic acids or diacid chlorides yields polyamides. nih.govresearchgate.net Using aromatic diacids like terephthalic acid or isophthalic acid leads to the formation of aramids, which are renowned for their strength and thermal resistance. youtube.com The reaction with diacid chlorides is generally more facile. The trifunctionality of the amine monomer allows for the creation of branched or network aramids.

| Dicarboxylic Acid/Diacid Chloride Monomer | Resulting Polymer Type | Key Properties |

| Terephthaloyl chloride | Cross-linked Aramid | High strength, high modulus |

| Adipoyl chloride | Cross-linked Polyamide | Increased flexibility compared to aramids |

Redox Chemistry of Aromatic Triamines

Aromatic amines can be oxidized electrochemically or by chemical oxidants. The oxidation process typically involves the removal of electrons from the nitrogen lone pairs and the π-system of the benzene ring, leading to the formation of radical cations. These radical cations can be unstable and may undergo subsequent reactions, such as coupling or polymerization. For triphenylamine-based polymers, the stability of the radical cations formed upon oxidation is crucial for their performance in applications like electrochromic devices. acs.org

The redox interconversion between amino and nitro groups is a common synthetic strategy. Aromatic amines can be oxidized to nitro compounds, and nitro compounds can be reduced to amines. mdpi.com This allows for the manipulation of the electronic properties and directing effects of the substituents on the aromatic ring.

Substitution and Coupling Reactions of Aromatic Amines

The amine groups of 1,2,3-triaminobenzene strongly influence its reactivity in substitution and coupling reactions, making the aromatic ring highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In 1,2,3-triaminobenzene, all three amino groups activate the ring. The positions C4, C5, and C6 are available for substitution. The directing effects of the three adjacent amino groups would synergistically activate these positions, making the molecule extremely reactive towards electrophiles. The substitution pattern would be complex, with the incoming electrophile likely substituting at the C5 position (para to the C2-amino group and ortho to the C1 and C3-amino groups) and the C4/C6 positions (ortho to two amino groups and meta to one). Harsh reaction conditions that are often required for unreactive substrates like nitrobenzene (B124822) would likely lead to polysubstitution or degradation of the highly activated 1,2,3-triaminobenzene ring. libretexts.orguomustansiriyah.edu.iqsavemyexams.com

| Reaction Type | Typical Reagents | Expected Outcome with 1,2,3-Triaminobenzene |

| Halogenation | Br₂/FeBr₃ | Highly rapid, likely polysubstitution at C4, C5, C6 |

| Nitration | HNO₃/H₂SO₄ | Vigorous reaction, potential for oxidation and polysubstitution |

| Sulfonation | Fuming H₂SO₄ | Sulfonation at available ring positions |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, RCOCl/AlCl₃ | Complexation with the Lewis acid catalyst at the amine sites would deactivate the ring. Protection of the amino groups (e.g., by acylation) is typically required. |

Coupling Reactions: Aromatic amines are important substrates for various coupling reactions.

Diazonium Coupling: While primary aromatic amines can be converted to diazonium salts, the presence of three activating amino groups in 1,2,3-triaminobenzene might lead to self-coupling or other side reactions under diazotization conditions. However, highly electron-rich benzenes, such as 1,3,5-tris(N,N-dialkylamino)benzenes, are known to react with diazonium salts in azo-coupling reactions, acting as the nucleophilic component. nih.gov

Phenazine (B1670421) Synthesis: The ortho-diamine functionality (the 1,2- or 2,3-diamino arrangement) within 1,2,3-triaminobenzene is a key structural motif for the synthesis of phenazines. Condensation of o-phenylenediamines with o-quinones or α-dicarbonyl compounds is a classic method for forming the phenazine heterocyclic system. nih.govcsic.es For example, reacting 1,2,3-triaminobenzene with a suitable dicarbonyl compound would be expected to yield an amino-substituted phenazine.

Transition-Metal Catalyzed Coupling: Modern cross-coupling reactions, such as Buchwald-Hartwig and Suzuki-Miyaura couplings, have expanded the scope of C-N and C-C bond formation involving aromatic amines. youtube.com 1,2,3-Triaminobenzene could potentially participate in these reactions, although the multiple amine groups could lead to challenges with selectivity and catalyst inhibition. C-N coupling reactions are instrumental in synthesizing complex amine-based monomers for advanced polymers. acs.org

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles Utilizing Triamine Structures

The design of ligands is a critical aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. Triamine structures, particularly those on a rigid aromatic platform like 1,2,3-triaminobenzene, offer unique features as tridentate ligands.

Tridentate Coordination and the Chelate Effect: 1,2,3-Triaminobenzene possesses three nitrogen donor atoms in a vicinal arrangement on a benzene (B151609) ring. This geometry allows it to act as a tridentate ligand, capable of binding to a metal center through all three nitrogen atoms simultaneously. wikipedia.org This mode of binding forms two five-membered chelate rings, which significantly enhances the thermodynamic stability of the complex compared to coordination with three separate monodentate amine ligands. This phenomenon is known as the chelate effect. uci.edu

Coordination Geometries: When a tridentate ligand coordinates to an octahedral metal center, it can adopt one of two principal geometries: facial (fac) or meridional (mer). wikipedia.org

Facial (fac): The three nitrogen donor atoms occupy the corners of one triangular face of the octahedron.

Meridional (mer): The three nitrogen donors lie in a plane that bisects the octahedron, with two nitrogen atoms in a trans position to each other. The rigid nature of the benzene backbone in 1,2,3-triaminobenzene constrains the N-M-N bond angles, strongly favoring a mer coordination geometry.

Electronic and Steric Considerations: The coordinating ability of aromatic amines is generally weaker than that of aliphatic amines. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which reduces their availability for donation to a metal Lewis acid. This lower basicity can lead to the formation of less stable complexes. Furthermore, the parent 1,2,3-triaminobenzene is highly susceptible to air oxidation, which can complicate its use as a ligand. To counteract this, researchers often use more stable, modified versions, such as Schiff base derivatives formed by the condensation of the triamine with aldehydes or ketones. nih.gov

Synthesis and Characterization of Metal–Triamine Complexes

The direct synthesis of metal complexes with unsubstituted 1,2,3-triaminobenzene is challenging due to the ligand's instability. Therefore, the most common approach involves the in situ formation of more stable ligand systems, such as Schiff bases, which are then complexed with metal ions.

The general synthetic route for Schiff base complexes involves two main steps:

Ligand Synthesis: Condensation of the primary amine groups of 1,2,3-triaminobenzene with a suitable aldehyde or ketone (e.g., salicylaldehyde) in a solvent like ethanol (B145695) or methanol (B129727). isca.me

Complexation: Addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Fe(III)) to the solution containing the pre-formed Schiff base ligand. The mixture is often heated under reflux to facilitate the reaction. isca.me

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands, such as the C=N (imine) stretch of the Schiff base and the N-H stretches of any unreacted amine groups, are monitored. A shift in these bands upon complexation provides evidence of coordination. aristonpubs.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and helps in proposing the coordination geometry (e.g., octahedral, tetrahedral, or square planar). aristonpubs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.org

A study on the closely related, but more stable, 1,2,4-triamino-5-nitrobenzene ligand showed that it coordinates to Ni(II) in a monodentate fashion, with only one of the three amine groups binding to the metal center. This highlights the challenges in achieving tridentate coordination with simple phenylenetriamines.

Investigation of Metal-Ion Binding Affinity and Selectivity

The affinity and selectivity of a ligand for different metal ions are fundamental aspects of its coordination chemistry. These properties are crucial for applications ranging from metal sequestration to sensing and catalysis.

The binding affinity of a ligand for a metal ion is quantified by the formation constant (Kf) or stability constant. High Kf values indicate the formation of a stable complex. While specific quantitative binding studies for 1,2,3-triaminobenzene are not widely reported in the literature, the principles of Hard and Soft Acids and Bases (HSAB) theory can be used to predict its general behavior. The nitrogen donors of the amine groups are considered hard Lewis bases, suggesting they would form more stable complexes with hard Lewis acid metal ions such as Fe(III), Co(III), and Cr(III).

Experimental techniques to determine binding affinity include:

Spectrophotometric Titration: Changes in the UV-Vis or fluorescence spectrum of the ligand upon incremental addition of a metal ion solution are monitored to calculate the binding constant. mdpi.com

Potentiometric Titration: This method measures the change in pH of a solution containing the ligand and a metal ion to determine the stability constants of the formed complexes.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters such as the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).

Studies on Schiff base derivatives of various amines show strong binding affinities for transition metal ions like Cu(II), Ni(II), and Co(II). nih.govisca.me The selectivity of a ligand for a particular metal ion is influenced by factors such as the size of the metal ion, its preferred coordination geometry, and the electronic properties of the ligand. The rigid mer geometry imposed by the 1,2,3-triaminobenzene backbone could potentially be exploited to achieve selectivity for metal ions that favor such a coordination environment.

| Parameter | Description | Typical Range for Amine Ligands |

| Binding Constant (Kf) | Equilibrium constant for the formation of the complex. | 10⁴ - 10¹⁰ M⁻¹ |

| Gibbs Free Energy (ΔG) | Thermodynamic potential for binding; negative values indicate spontaneity. | -20 to -60 kJ/mol |

| Enthalpy (ΔH) | Heat change associated with binding. | Varies (Exo- or Endothermic) |

| Entropy (ΔS) | Change in disorder upon binding. | Varies (Positive or Negative) |

This table provides illustrative data ranges for typical amine-metal interactions; specific experimental values for 1,2,3-triaminobenzene are not available.

Catalytic Applications of Triamine-Based Metal Complexes

Metal complexes are central to homogeneous catalysis. The ligand plays a pivotal role by tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While catalytic applications specifically utilizing 1,2,3-triaminobenzene complexes are not well-documented, the principles derived from related triamine and Schiff base complexes can illustrate their potential.

Oxidation Reactions: Metal complexes with Schiff base ligands are widely studied as catalysts for the oxidation of various organic substrates, such as alcohols and phenols. The metal center (e.g., Co, Mn, Fe) can cycle between different oxidation states to facilitate the transfer of electrons.

Reduction Reactions: Triamine-metal complexes can serve as catalysts for reduction reactions, including the hydrogenation of unsaturated compounds.

Carbon-Carbon Bond Formation: Palladium and copper complexes with nitrogen-based ligands are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, a cornerstone of modern organic synthesis.

The tridentate nature of a ligand like 1,2,3-triaminobenzene can be advantageous in catalysis. By occupying three coordination sites, it provides a stable framework that can prevent catalyst deactivation while leaving other sites on the metal available for substrate binding and reaction. For an octahedral complex, a mer coordinating 1,2,3-triaminobenzene ligand would leave three facial sites open for catalysis, creating a specific chiral environment around the active center.

| Catalyst Type (Illustrative) | Reaction | Metal Center | Potential Role of Triamine Ligand |

| Schiff Base-Mn Complex | Epoxidation of Alkenes | Mn(III) | Stabilizes the high-valent metal center and influences stereoselectivity. |

| Triamine-Ru Complex | Hydrogenation of Ketones | Ru(II) | Modulates the electronic properties of the metal to activate H₂. |

| Schiff Base-Pd Complex | Suzuki Cross-Coupling | Pd(II)/Pd(0) | Enhances catalyst stability and prevents precipitation of Pd black. |

This table provides examples of catalytic applications for related triamine and Schiff base complexes to illustrate the potential of systems derived from 1,2,3-triaminobenzene.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Advanced Polymeric Materials

In polymer science, the introduction of monomers with more than two reactive sites is a key strategy for transforming linear polymer chains into robust, three-dimensional networks. 1,2,3-Triaminobenzene dihydrochloride (B599025), with its three amine groups, is theoretically an ideal candidate for this purpose.

The primary role of 1,2,3-Triaminobenzene dihydrochloride in polymer systems is that of a cross-linking agent. Cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of polymers by connecting linear chains. Patent literature identifies benzene-1,2,3-triamine (B1222852) as a potential amine monomer for the interfacial polymerization process used to create thin-film composite membranes. google.com.nagoogle.comgoogle.com In this context, it can be reacted with poly-functional acyl chlorides (like trimesoyl chloride) to form a highly cross-linked polyamide layer, which is essential for applications such as reverse osmosis. google.com The trifunctional nature of the molecule allows for the formation of a dense, three-dimensional network, which is critical for the performance of separation membranes. google.com

| Parameter | Description | Potential Role of 1,2,3-Triaminobenzene |

| Functionality | Number of reactive sites per monomer | 3 (trifunctional amine) |

| Reaction Type | Primary chemical reaction for polymerization | Polyamidation (with acyl chlorides) |

| Resulting Structure | The architecture of the polymer | Cross-linked or branched network |

| Application Area | Field where the resulting polymer is used | Thin-film composite membranes for separation google.com.nagoogle.com |

This table outlines the conceptual role of 1,2,3-Triaminobenzene as a cross-linking agent in polymerization.

High-performance polymers are characterized by their exceptional thermal and mechanical stability. The incorporation of rigid aromatic units and the formation of strong intermolecular bonds are crucial for achieving these properties. While specific high-performance polymers based exclusively on 1,2,3-triaminobenzene are not widely documented, its structure is relevant to the synthesis of benzimidazole-based polymers. The reaction of an o-phenylenediamine (B120857) (a 1,2-diamine) with a carboxylic acid forms a benzimidazole (B57391) ring. As such, 1,2,3-triaminobenzene can react to form 4(or 7)-aminobenzimidazoles. instras.com These resulting aminobenzimidazoles can then be used as monomers for more complex and stable polymer structures. The vicinal amine arrangement is prone to cyclization reactions, which can be harnessed to create ladder-type polymers with enhanced rigidity and thermal stability.

Functional Carbon Materials

The modification and synthesis of carbon-based materials are central to nanotechnology. 1,2,3-Triaminobenzene dihydrochloride serves as a valuable precursor and functionalizing agent due to its high nitrogen content and reactive amine groups.

Fluorescent carbon dots (CDs) are quasi-spherical nanoparticles prized for their optical properties, low toxicity, and biocompatibility. researchgate.net A common strategy for enhancing the quantum yield and tuning the emission spectra of CDs is doping them with heteroatoms, particularly nitrogen. Aromatic amines are excellent precursors for synthesizing nitrogen-doped CDs (N-CDs). sigmaaldrich.com

While specific studies detailing the use of 1,2,3-triaminobenzene for CD synthesis are not prominent, its isomers are effectively used for this purpose. For example, 1,2,4-triaminobenzene derivatives and 1,2,4,5-benzenetetramine (B1214210) are used to create multicolor and red-emitting carbon dots. sigmaaldrich.comsmolecule.com Given its high nitrogen-to-carbon ratio, 1,2,3-triaminobenzene is a strong theoretical candidate for producing highly fluorescent N-CDs through methods like hydrothermal treatment or pyrolysis. Computational studies on dyes derived from a benzene-1,2,3-triamine core suggest its potential for creating materials with specific optical properties. researchgate.netresearchgate.net

Covalent functionalization is a key method for modifying the surface of carbon nanomaterials like graphene and its derivatives (e.g., graphene oxide) to improve their solubility and interface with other materials. The amine groups of 1,2,3-triaminobenzene can readily react with the oxygen-containing functional groups on the surface of graphene oxide (GO).

The primary reaction pathways include:

Epoxide Ring Opening: The nucleophilic amine groups can attack the electrophilic carbon atoms of the epoxide rings on the GO surface, forming a stable C-N bond.

Amidation: The amines can react with the carboxylic acid groups on the edges of GO sheets, typically with the help of a coupling agent, to form amide linkages.

The presence of three amine groups means a single molecule of 1,2,3-triaminobenzene can potentially form multiple covalent bonds with GO, leading to high-density functionalization or acting as a robust linker to bridge multiple GO sheets together. This can be instrumental in creating three-dimensional graphene-based aerogels or composites with enhanced mechanical properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with highly ordered structures and tunable properties. sigmaaldrich.comkfupm.edu.sa The synthesis of these frameworks relies on the use of molecular building blocks, or linkers, with specific geometries.

Amine-containing molecules are crucial linkers in this field. In COF synthesis, polyamines are reacted with polyaldehydes to form crystalline, porous networks linked by imine bonds. google.com In MOF synthesis, nitrogen-containing ligands can coordinate with metal ions to form the framework structure.

Patent literature includes benzene-1,2,3-triamine as a potential building block for COFs. google.com However, its C2v symmetry is less common in the design of highly porous COFs compared to the C3-symmetric 1,3,5-triaminobenzene, which readily forms hexagonal networks. The unique geometry of the 1,2,3-isomer could, however, lead to the formation of frameworks with novel topologies and functionalities. Its primary utility may lie in its conversion to other ligands, such as aminobenzimidazoles, which can then be used in framework synthesis. instras.com

Triaminobenzene as a Linker in COF/MOF Synthesis

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks (linkers) joined by strong covalent or coordination bonds, respectively. tcichemicals.comtcichemicals.com Amine-functionalized molecules are crucial linkers in the synthesis of imine-based COFs, which are formed through the condensation reaction between amines and aldehydes. tcichemicals.comnih.gov These imine-linked COFs are noted for their chemical stability, surpassing earlier boroxine- and boronate ester-based frameworks. tcichemicals.com

While 1,3,5-triaminobenzene (TAPB) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) are more frequently used to create highly symmetric 2D and 3D frameworks, the C₃-symmetric geometry of 1,2,3-triaminobenzene offers the potential to introduce different network topologies. rsc.orgmdpi.com The condensation of amine linkers with aldehyde linkers is a foundational method for producing COFs with applications in molecular storage, separation, and catalysis. tcichemicals.comtcichemicals.com The reactivity of the three vicinal amino groups in 1,2,3-triaminobenzene allows it to act as a trivalent node, potentially forming unique porous architectures. For instance, the synthesis of a copper 1,3,5-triamino-2,4,6-benzenetriol metal-organic framework highlights how multifunctional aminophenols can create 2D conductive MOFs. researchgate.net

The table below illustrates common amine linkers used in COF synthesis, providing context for the potential role of 1,2,3-triaminobenzene.

Table 1: Examples of Amine Linkers in COF Synthesis

| Linker Name | Abbreviation | Resulting COF (Example) | Key Feature |

|---|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene | TAPB | BTT-TAPB-COF | Forms stable, porous 2D sheets with high surface area. rsc.org |

| 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | TAPT | HHU-COF-1, BTT-TAPT-COF | The triazine core enhances electron-withdrawing properties, boosting charge separation. nih.govrsc.org |

Exploration of Porous Material Properties

The structural characteristics of the organic linkers used in porous organic polymers (POPs) directly influence the properties of the final material, such as specific surface area, pore size, and thermal stability. mdpi.com Research into azo-bridged POPs synthesized from various aromatic nitro and amino building units demonstrates that the choice of monomer and synthetic route has a pronounced effect on porosity. mdpi.com

Materials synthesized using triamine precursors often exhibit significant porosity, making them candidates for gas capture and separation. mdpi.com For example, POPs incorporating nitrogen-rich triazine units have been investigated for selective CO₂ capture. mdpi.com The geometry of the linker is critical; the C₃ symmetry of 1,3,5-substituted benzenes typically leads to hexagonal pores and high surface areas. The use of a 1,2,3-triaminobenzene linker would result in a different, less symmetric pore structure, which could be advantageous for selective guest molecule binding or creating specific catalytic pockets. The resulting frameworks would likely have a more compact and potentially more rigid structure. dtic.mil The inherent porosity, structural diversity, and crystallinity of such materials make them suitable for a range of applications including molecular storage, separation materials, and catalysts. tcichemicals.com

Optoelectronic Materials Research

The electron-donating nature of amino groups makes amine-substituted benzene (B151609) derivatives valuable precursors for materials with interesting optical and electronic properties.

Non-linear Optical (NLO) Properties of Derivatives

Non-linear optics (NLO) describes the behavior of materials where the polarization density responds non-linearly to the strength of an applied electric field, an effect that becomes significant with high-intensity light sources like lasers. wikipedia.org Organic molecules with electron-donating groups (like amines) and electron-withdrawing groups connected by a π-conjugated system are known to exhibit large NLO responses.

The introduction of amino groups as powerful electron donors can significantly enhance the NLO properties of a molecule. nih.gov Studies on azobenzene (B91143) derivatives show that substitution with an amine group impacts the absorption spectra and can increase the two-photon absorption (2PA) cross-section by an order of magnitude. nih.gov Similarly, theoretical studies on non-fullerene derivatives for NLO applications show that tuning the donor and acceptor moieties can optimize the first hyperpolarizability (β), a measure of a molecule's NLO activity. nih.gov

Derivatives of 1,2,3-triaminobenzene are prime candidates for NLO materials. The three adjacent, strongly electron-donating amino groups can be functionalized to create push-pull systems. The specific arrangement of these groups could lead to a large second-order hyperpolarizability, which is crucial for applications like second-harmonic generation (frequency doubling) and optical switching. wikipedia.org

Table 2: Influence of Substituents on NLO Properties

| Molecule Type | Substituent Effect | Impact on NLO Property | Reference Finding |

|---|---|---|---|

| Azobenzene Derivative | Addition of amine (donor) groups | Increases two-photon absorption cross-section significantly. | nih.gov |

| Hydrazone Derivative | Push-pull system (D-π-A) | Exhibits large nonlinear absorption and refractive index. | scite.ai |

| Non-fullerene Acceptor | Modification of donor/acceptor units | Optimizes first hyperpolarizability (β) for enhanced NLO response. | nih.gov |

Dye and Pigment Precursor Development

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments, including azo dyes, triphenylmethane (B1682552) dyes, and sulfur dyes. Commercial hair coloring products, for example, often use a mixture of dye precursors to achieve the desired shade and fastness. google.com

1,2,3-Triaminobenzene dihydrochloride serves as a versatile starting material for complex chromophores. The three reactive amino groups offer multiple sites for diazotization and coupling reactions, which are central to the formation of azo dyes. This allows for the creation of polyazo dyes or metal-complex dyes with unique shades and high stability. The ability to form complexes with metal ions also makes it a candidate for developing pigments where the metal-ligand interaction is integral to the color and performance. Its structure is also a building block for higher-order systems, such as luminophores used in organic light-emitting diodes (OLEDs), where donor-acceptor architectures are key to performance. rsc.org

Role As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

The reactivity of 1,2,3-triaminobenzene dihydrochloride (B599025) allows for its use in the synthesis of complex organic molecules, particularly those containing fused ring systems. The adjacent amino groups can react with suitable bifunctional reagents to form heterocyclic rings, which can then be further elaborated. For instance, the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of quinoxalines. arkat-usa.orgasianpubs.org This fundamental reaction can be applied to 1,2,3-triaminobenzene dihydrochloride to create amino-substituted quinoxaline (B1680401) scaffolds, which can be further modified to build more complex structures.

Scaffold for Heterocyclic Compound Libraries

The inherent reactivity of 1,2,3-triaminobenzene dihydrochloride makes it an ideal scaffold for the generation of heterocyclic compound libraries, which are crucial in drug discovery and materials science. The condensation of the 1,2-diamine functionality with a variety of 1,2-dicarbonyl compounds can lead to a diverse library of quinoxaline derivatives. arkat-usa.orgasianpubs.orgnih.govnih.gov The additional amino group at the 3-position provides a handle for further diversification, allowing for the introduction of a wide range of substituents and functionalities. This approach enables the rapid generation of a multitude of structurally related compounds for screening and optimization of biological activity or material properties.

The following table illustrates the general reaction for the synthesis of quinoxaline derivatives from a 1,2-diamine and a 1,2-dicarbonyl compound, a reaction type applicable to 1,2,3-triaminobenzene dihydrochloride.

| Reactant A | Reactant B | Product |

| 1,2-Diamine (e.g., 1,2,3-Triaminobenzene) | 1,2-Dicarbonyl Compound | Quinoxaline Derivative |

Precursors for Advanced Pharmaceutical Intermediates

While direct applications of 1,2,3-triaminobenzene dihydrochloride in the synthesis of specific commercial drugs are not extensively documented, its structural motifs are present in various biologically active molecules. For instance, the quinoxaline core, which can be readily synthesized from 1,2-diamines, is found in compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. arkat-usa.org Therefore, 1,2,3-triaminobenzene dihydrochloride serves as a potential precursor for advanced pharmaceutical intermediates by providing a straightforward route to amino-functionalized quinoxalines, which can then be converted into more complex and potent drug candidates. Furthermore, triazole derivatives, which share the feature of having three nitrogen atoms, are known to exhibit a wide range of pharmacological activities. nih.gov

Design of Specialized Reagents and Intermediates

The unique electronic and structural features of 1,2,3-triaminobenzene dihydrochloride lend themselves to the design of specialized reagents and intermediates for various applications. For example, its isomer, 1,2,4-triaminobenzene dihydrochloride, is utilized as a reagent for creating multicolor fluorescent carbon dots. tcichemicals.com The vicinal diamine structure is also a key component in the synthesis of phenazine-based dyes and photosensitizers. researchgate.netmedchemexpress.comnih.govresearchgate.net The presence of multiple amino groups suggests its potential use in the development of corrosion inhibitors, where these groups can adhere to metal surfaces and form a protective layer. researchgate.netrjpbcs.comnih.govresearchgate.netnouryon.com The ability of the amino groups to coordinate with metal ions also points to its utility as a ligand in the synthesis of coordination complexes.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Studies

¹H (proton) and ¹³C (carbon-13) NMR are primary techniques for the structural analysis of 1,2,3-Triaminobenzene dihydrochloride (B599025).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For 1,2,3-Triaminobenzene dihydrochloride, the aromatic protons and the amine protons will exhibit characteristic chemical shifts. Due to the symmetrical nature of the 1,2,3-substitution pattern on the benzene (B151609) ring, specific splitting patterns are expected for the aromatic protons. The hydrochloride form will influence the chemical shift of the amine protons, which are expected to be broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemspider.com The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-donating amino groups. organicchemistrydata.org Due to the molecule's symmetry, fewer than six signals would be expected for the aromatic carbons. For instance, in related symmetrical molecules like 1,2-dimethylbenzene, four distinct signals are observed in the ¹³C NMR spectrum, corresponding to the different carbon environments. researchgate.net In 1,3-dimethylbenzene, five distinct signals are present due to its symmetry. sharif.edu The chemical shifts for the carbon atoms in 1,2,3-Triaminobenzene dihydrochloride would be expected in the aromatic region, typically between 100 and 150 ppm. organicchemistrydata.org For comparison, the predicted ¹³C NMR chemical shifts for the free base, benzene-1,2,3-triamine (B1222852), can provide an estimation of the expected values.

| Predicted ¹³C NMR Data for Benzene-1,2,3-triamine |

| Carbon Atom |

| C1/C3 |

| C2 |

| C4/C6 |

| C5 |

| Note: This is predicted data for the free base and may differ from experimental values for the dihydrochloride salt. |

Advanced NMR Techniques for Mechanistic Insights

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural confirmation and insights into the connectivity of the molecule. chemicalbook.combiosynth.com

COSY experiments would reveal the coupling between adjacent protons, confirming the substitution pattern of the aromatic ring.

HSQC spectra correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

These advanced techniques are particularly useful in unambiguously assigning all proton and carbon signals, providing a comprehensive structural elucidation of 1,2,3-Triaminobenzene dihydrochloride. scbt.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3-Triaminobenzene dihydrochloride is expected to show characteristic absorption bands for the amine and aromatic functional groups. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹. The presence of the hydrochloride salt will likely broaden these peaks. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net For comparison, the FT-IR spectrum of the related 1,3,5-Triaminobenzene trihydrochloride shows characteristic peaks in these regions. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For 1,2,3-triazole, a related heterocyclic compound, ring deformation modes have been observed in the Raman spectrum. chemicalbook.com For 1,2,3-Triaminobenzene dihydrochloride, characteristic Raman bands would be expected for the benzene ring and the C-N bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. For 1,2,3-Triaminobenzene, the free base has a monoisotopic mass of 123.07965 Da. uni.lu

In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of benzene-1,2,3-triamine. uni.lu For instance, the [M+H]⁺ adduct is predicted to have an m/z of 124.08693. uni.lu Experimental GC-MS data for the free base, benzene-1,2,3-triamine, is available and can be used for identification purposes. spectrabase.com

Predicted Collision Cross Section (CCS) Data for Benzene-1,2,3-triamine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 124.08693 | 122.6 |

| [M+Na]⁺ | 146.06887 | 130.7 |

| [M-H]⁻ | 122.07237 | 125.7 |

| [M+NH₄]⁺ | 141.11347 | 143.6 |

| [M+K]⁺ | 162.04281 | 128.3 |

Data sourced from PubChem for the free base, benzene-1,2,3-triamine. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 1,2,3-Triaminobenzene dihydrochloride and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. tsijournals.com Reversed-phase HPLC, often with a C18 column, is a common approach. sielc.comresearchgate.net The separation of aminobenzoic acid isomers has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms. helixchrom.com For the analysis of aminophenol isomers, a mixed-mode stationary phase with a mobile phase of aqueous phosphate (B84403) buffer and methanol (B129727) has been effective. researchgate.net Such methods, employing UV detection, can be adapted for the purity assessment of 1,2,3-Triaminobenzene dihydrochloride. sielc.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 1,2,3-Triaminobenzene dihydrochloride. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Detailed research findings on the specific HPLC analysis of 1,2,3-Triaminobenzene dihydrochloride are not extensively documented in publicly available literature. However, based on the analysis of structurally similar aromatic amines, such as phenylenediamine isomers, a reverse-phase HPLC method is the most probable approach. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of aromatic amines would consist of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, a detector, and a data acquisition system. capes.gov.br The separation of positional isomers of aromatic amines can be particularly challenging due to their similar physical and chemical properties. researchgate.net The choice of stationary phase is critical; C18 and C8 columns are commonly employed, but phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions. selectscience.net

The mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. sielc.comthermofisher.com The addition of an acid, such as formic acid or sulfuric acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds by suppressing the interaction of the basic amine groups with residual silanols on the silica-based stationary phase. sielc.comlcms.cz Detection is commonly performed using a UV detector, as aromatic amines exhibit strong absorbance in the UV region. sielc.com For enhanced sensitivity and selectivity, mass spectrometry (MS) can be coupled with HPLC (LC-MS), providing molecular weight information that aids in peak identification and characterization. scirp.orgshimadzu.com

Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

This table represents typical starting conditions for the analysis of aromatic amines and would require optimization for the specific analysis of 1,2,3-Triaminobenzene dihydrochloride.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher operating pressures.

A UPLC method for this compound would likely employ a sub-2 µm particle column, such as a C18 or a phenyl-based chemistry, to maximize separation efficiency. The mobile phase would be similar to that used in HPLC, consisting of an aqueous component with an organic modifier and an acidic additive. lcms.cz The significantly shorter analysis times offered by UPLC—often under 10 minutes—increase sample throughput, a considerable advantage in research and quality control environments. waters.com

Coupling UPLC with mass spectrometry (UPLC-MS) provides a powerful analytical tool, combining the superior separation capabilities of UPLC with the high sensitivity and specificity of MS detection. unizar.esnih.gov This is particularly useful for identifying and quantifying trace-level impurities. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information for unknown components. nih.gov

Illustrative UPLC Parameters for Primary Aromatic Amine Analysis

| Parameter | Typical Condition |